molecular formula C9H18N2O2 B064227 tert-Butyl pyrrolidin-2-ylcarbamate CAS No. 185693-00-9

tert-Butyl pyrrolidin-2-ylcarbamate

Cat. No. B064227
M. Wt: 186.25 g/mol
InChI Key: RBZQOKGDPJRRFS-UHFFFAOYSA-N
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Description

“tert-Butyl pyrrolidin-2-ylcarbamate” is a chemical compound with the molecular formula C9H18N2O2 . It has a molecular weight of 186.25 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl pyrrolidin-2-ylcarbamate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a carbamate group (a carbonyl group attached to an oxygen and a nitrogen) and a tert-butyl group .


Physical And Chemical Properties Analysis

“tert-Butyl pyrrolidin-2-ylcarbamate” is stored sealed in dry conditions at 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the current literature.

Scientific Research Applications

  • Synthesis and Manufacturing of Pharmaceuticals : The compound has been used as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. It's prepared through a one-pot, two-step telescoped sequence starting from readily available materials (Wenjie Li et al., 2012).

  • Structural and Crystallography Studies : In crystallography, the compound crystallizes as sharp needles in the orthorhombic system. Its structure displays an electric dipole moment, contributing to the understanding of molecular interactions and alignments (P. Baillargeon et al., 2014).

  • Anti-Inflammatory and Analgesic Activities : It has been used in synthesizing compounds with anti-inflammatory and analgesic properties. Some synthesized derivatives showed dual inhibitory activity and possessed anti-inflammatory activities comparable to standard drugs (H. Ikuta et al., 1987).

  • Development of Antibacterial Agents : Derivatives of this compound have been studied as novel bacterial deformylase inhibitor-based antibacterial agents, exploring various structural relationships to optimize antibacterial activity and minimize toxicity (R. Jain et al., 2003).

  • Efficient Synthesis of Drug Intermediates : An efficient process was designed for the synthesis of important drug intermediates, including tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester. This process is simple, cost-efficient, and environmentally friendly (Geng Min, 2010).

  • Synthesis of Pyrrolidines for Pharmaceutical Use : The compound has been used in the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, demonstrating its utility in producing chiral pyrrolidine compounds (John Y. L. Chung et al., 2005).

  • Development of Nitroxides for Biomedical Applications : Studies have focused on developing pyrrolidine nitroxides with high resistance to bioreduction, important for applications in biomedicine and pharmaceuticals (A. Taratayko et al., 2022).

  • Reagent Design for Secondary Amines Synthesis : It has been utilized in designing novel reagents to facilitate the stepwise synthesis of secondary aliphatic amines, showing its utility in organic synthesis (L. Grehn et al., 2002).

properties

IUPAC Name

tert-butyl N-pyrrolidin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZQOKGDPJRRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595118
Record name tert-Butyl pyrrolidin-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl pyrrolidin-2-ylcarbamate

CAS RN

185693-00-9
Record name tert-Butyl pyrrolidin-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Roy, A Mukherjee, B Paul, O Rahaman, S Roy… - European Journal of …, 2017 - Elsevier
Toll-like receptor 9 (TLR9) is a major therapeutic target for numerous inflammatory disorders. Development of small molecule inhibitors for TLR9 remains largely empirical due to lack of …
Number of citations: 15 www.sciencedirect.com

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